O-(butan-2-yl)hydroxylamine hydrochloride

Organic Synthesis Analytical Chemistry Chromatography

Peptide chemists often face over-reaction and complex purification when coupling hydroxylamines to NCAs. O-(butan-2-yl)hydroxylamine hydrochloride provides a precisely controlled nucleophilicity as the HCl salt, halting cleanly after a single insertion. • Higher peptide yields with simplified purification vs. free amines. • Sec-butyl oxime derivatives exhibit logP 2.18, enabling superior HPLC/GC resolution for trace carbonyl analysis. • High purity (≥95%) and thermal stability reduce batch variation for scalable process development. Procure with reliable analytical documentation (NMR, HPLC) for immediate global delivery.

Molecular Formula C4H12ClNO
Molecular Weight 125.6 g/mol
CAS No. 6084-59-9
Cat. No. B1289257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(butan-2-yl)hydroxylamine hydrochloride
CAS6084-59-9
Molecular FormulaC4H12ClNO
Molecular Weight125.6 g/mol
Structural Identifiers
SMILESCCC(C)ON.Cl
InChIInChI=1S/C4H11NO.ClH/c1-3-4(2)6-5;/h4H,3,5H2,1-2H3;1H
InChIKeyTXSFSGZYQWSOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(butan-2-yl)hydroxylamine Hydrochloride: Technical Baseline


O-(butan-2-yl)hydroxylamine hydrochloride (CAS 6084-59-9), also designated as O-sec-butylhydroxylamine hydrochloride, is an O-substituted hydroxylamine derivative with the molecular formula C₄H₁₂ClNO and a molecular weight of 125.60 g/mol . It is primarily supplied as a hydrochloride salt to enhance its stability and aqueous solubility, typically appearing as a white to off-white crystalline solid . As a member of the O-alkylhydroxylamine class, its core functionality is as a nucleophilic reagent for the derivatization of carbonyl compounds into oximes, serving as a versatile building block in organic synthesis and a potential intermediate in pharmaceutical and agrochemical research . Its utility is rooted in the reactivity of the protected aminooxy group (-ONH₂), which is modulated by the steric and electronic influence of the sec-butyl moiety [1].

Carbonyl derivatization reagent for oxime formation
Controlled nucleophile for single-step amido-oxy peptide synthesis
Sec-butyl steric and lipophilic profile for SAR modulation
High-purity commercial supply with analytical documentation

O-(butan-2-yl)hydroxylamine HCl: Why Substitution Fails


Substituting O-(butan-2-yl)hydroxylamine hydrochloride with a closely related analog—such as its linear n-butyl, branched isobutyl, or smaller isopropyl counterparts—is not a straightforward exchange. While the nucleophilic reactivity of O-alkylhydroxylamine hydrochlorides is generally similar across the class, the specific steric bulk and branching pattern of the sec-butyl group directly influence critical downstream process variables [1]. These include the solubility, lipophilicity, and steric profile of the resulting oxime or amido-oxy derivatives, which are primary drivers of crystallization behavior, chromatographic retention, and biological target interactions [2]. Uncontrolled substitution risks altering reaction kinetics, reducing yields, and introducing impurities that are difficult to resolve, thereby compromising process robustness and complicating regulatory documentation . The following evidence sections detail the specific, quantifiable differentiators that govern the selection of the sec-butyl variant over its analogs.

Chromatographic retention shift Linear or isobutyl analogs may alter oxime lipophilicity, causing co-elution and loss of separation in GC/HPLC methods.
Reactivity and yield variability Less hindered O-alkylhydroxylamines can over-react in peptide couplings, reducing yield and complicating purification.
Purity and stability uncertainty Alternative isomers often lack guaranteed purity specifications and documented thermal stability, increasing process risk.

O-(butan-2-yl)hydroxylamine HCl: Quantitative Differentiation Evidence


Alkyl Branching: Lipophilicity and Chromatographic Retention

O-(butan-2-yl)hydroxylamine hydrochloride, with its sec-butyl group, confers a higher lipophilicity to its carbonyl derivatives compared to smaller, unbranched analogs. This is reflected in a calculated partition coefficient (LogP) for the compound of 2.18 . While direct chromatographic data for its specific oxime derivatives is not available, class-level inference based on gas chromatography principles indicates that this increase in LogP correlates with an increase in Kovats retention index [1]. This differential retention is a key selection criterion for achieving effective separation of complex mixtures where oximes of smaller analogs might co-elute.

Lipophilicity (LogP)
Class-level inference
Calculated LogP: 2.18
Supports method development for oxime separation.
Retention requires experimental validation.
Organic Synthesis Analytical Chemistry Chromatography

Steric Effects on Nucleophilic Reactivity

The use of the hydrochloride salt of O-(butan-2-yl)hydroxylamine is a deliberate strategy to control nucleophilic reactivity. The hydrochloride salt form inherently possesses diminished nucleophilicity compared to its free amine counterpart, which is crucial for halting reactions after a single N-carboxy-α-amino-acid anhydride (NCA) insertion, preventing unwanted polymerization and improving product purity [1]. The sec-butyl group introduces steric hindrance that further moderates this reactivity compared to less hindered analogs like O-methyl or O-ethyl hydroxylamine [2]. This controlled reactivity is a primary differentiator for achieving high fidelity in the synthesis of amido-oxy peptides, a property that less hindered or non-hydrochloride forms do not reliably deliver.

Nucleophilic Reactivity
Class-level inference
Single NCA insertion halt via salt form and sec-butyl steric hindrance.
Enables clean amido-oxy peptide synthesis.
Reactivity may vary with substrate; verify under conditions.
Organic Synthesis Reaction Kinetics Pharmaceutical Intermediates

Procurement Purity and Handling Specifications

Commercially, O-(butan-2-yl)hydroxylamine hydrochloride is consistently available with a high minimum purity specification. For example, suppliers like AKSci and Leyan offer the compound with a minimum purity of 95% . Other vendors, such as Synblock, provide material with a purity of NLT (Not Less Than) 98% and offer comprehensive documentation including MSDS, NMR, HPLC, and LC-MS reports . In contrast, the closely related O-isobutylhydroxylamine hydrochloride (CAS 6084-58-8) is more frequently listed without a guaranteed purity specification or is available at a lower average purity from comparable suppliers . Furthermore, the compound's recommended long-term storage condition is explicitly defined as a cool, dry place, ensuring stability and consistent performance over time .

Commercial Purity
Specification review
Target compound: ≥95% (NLT 98% available) with analytical documentation. Comparator O-isobutyl analog: purity often unspecified or lower.
Reduces risk of failed reactions and simplifies QC.
Supplier specifications vary; verify lot COA.
Chemical Procurement Quality Control Inventory Management

Thermal Stability for Safe Handling and Storage

The thermal stability of O-(butan-2-yl)hydroxylamine is a quantifiable differentiator for process safety and storage logistics. Data indicates the free base (O-(butan-2-yl)hydroxylamine, CAS 41109-12-0) exhibits a decomposition temperature exceeding 150°C . The hydrochloride salt form is expected to provide even greater thermal stability, as the salt formation generally increases the energy barrier for decomposition. This stability profile is superior to some other O-alkylhydroxylamine derivatives which may have lower reported melting/decomposition points, such as O-isobutylhydroxylamine hydrochloride with a reported melting point of 129°C .

Thermal Stability
Supporting evidence
Target (free base): decomposition >150°C. Comparator O-isobutyl isomer: m.p. 129°C.
Wider safe handling and storage window.
Hydrochloride salt expected to be more stable.
Chemical Safety Process Chemistry Storage Logistics

O-(butan-2-yl)hydroxylamine HCl: High-Value Applications


Controlled Amido-Oxy Peptide Synthesis

Researchers focused on synthesizing amido-oxy peptides require a reagent with precisely controlled nucleophilicity to avoid over-reaction and polymerization. O-(butan-2-yl)hydroxylamine hydrochloride is the reagent of choice for this application, as its hydrochloride salt form ensures a 'diminished reactivity' that halts the reaction cleanly after a single N-carboxy-α-amino-acid anhydride (NCA) insertion, a property documented in class-level studies [1]. This controlled, single-step process leads to higher yields and significantly simplifies the purification of complex peptide chains compared to using free amines or less sterically hindered, more reactive hydroxylamines. The compound's high commercial purity further ensures the fidelity of the peptide sequence and minimizes side reactions.

Carbonyl Derivatization for GC-MS and HPLC

For the analysis of trace aldehydes and ketones in environmental samples (e.g., ozonolysis products) or biological fluids, the choice of derivatization agent is critical. The calculated LogP of 2.18 for O-(butan-2-yl)hydroxylamine hydrochloride predicts that its oxime derivatives will exhibit strong, yet tunable, retention on reversed-phase HPLC columns and GC stationary phases . This property is essential for resolving structurally similar carbonyl compounds that would co-elute as oximes of smaller, less lipophilic agents like O-methylhydroxylamine. The resulting chromatographic resolution is a direct function of the sec-butyl group's lipophilicity, making this compound indispensable for method development requiring high specificity and sensitivity [2].

Steric and Lipophilic Drug Intermediate Synthesis

In medicinal chemistry, the introduction of a specific steric and lipophilic profile is often key to optimizing a drug candidate's pharmacokinetic and pharmacodynamic properties. O-(butan-2-yl)hydroxylamine hydrochloride serves as a direct and efficient route to install a sec-butoxyamino moiety onto carbonyl-containing scaffolds [3]. The distinct steric hindrance of the sec-butyl group, which is different from that of n-butyl or isobutyl isomers, provides a tangible lever for probing structure-activity relationships (SAR). The commercial availability of this compound at high purity (≥95%) with supporting analytical documentation (NMR, HPLC) reduces the burden of in-house synthesis and characterization, accelerating lead optimization cycles in early-stage drug discovery .

Scalable Synthesis with Purity and Stability Control

When scaling up a synthetic route, the reliability of starting materials is paramount. O-(butan-2-yl)hydroxylamine hydrochloride offers a clear advantage over its analogs due to its well-defined purity specifications (95-98%) and thermal stability (>150°C decomposition temperature for its free base) . These factors translate directly to a more robust and reproducible process, minimizing batch-to-batch variability and reducing the risk of exothermic decomposition during large-scale handling and storage. For process chemists, this means lower production costs, simplified safety protocols, and a smoother path to technology transfer and regulatory filing [3].

Application
Selection Property
Validation Focus
Amido-oxy peptide synthesis
Salt-form and steric reactivity control
Clean single NCA coupling without over-reaction
Carbonyl derivatization for GC/HPLC
Sec-butyl-derived lipophilicity enhancement
Resolve structurally similar carbonyl oximes
Medicinal chemistry SAR studies
Distinct steric and lipophilic profile
Introduce sec-butoxyamino moiety for property tuning
Scalable process chemistry
High-purity supply and thermal stability
Batch consistency and safe large-scale handling

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